molecular formula C5H12ClN3 B6214048 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride CAS No. 2731013-86-6

1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride

Cat. No.: B6214048
CAS No.: 2731013-86-6
M. Wt: 149.6
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Description

1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is a chemical compound known for its unique structure and properties. It is a diazirine derivative, which is a class of compounds characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with biomolecules upon exposure to ultraviolet (UV) light, making it a valuable tool in the study of molecular interactions.

Preparation Methods

The synthesis of 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride typically involves several steps:

    Formation of the Diazirine Ring: The initial step involves the formation of the diazirine ring through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Methanamine Group: The methanamine group is then introduced to the diazirine ring through a series of chemical reactions, often involving the use of reagents such as amines and protecting groups to ensure the correct positioning of the functional groups.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid, resulting in the desired compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Photolysis: Upon exposure to UV light, the diazirine ring undergoes photolysis, leading to the formation of a highly reactive carbene intermediate. This intermediate can then react with nearby biomolecules, forming covalent bonds.

    Substitution Reactions: The compound can undergo substitution reactions with nucleophiles, where the methanamine group can be replaced by other functional groups.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include UV light sources for photolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a photoaffinity label to study the interactions between small molecules and proteins. The compound’s ability to form covalent bonds upon UV irradiation makes it a valuable tool for identifying binding sites and characterizing molecular interactions.

    Biology: In biological research, the compound is used to study protein-protein interactions, protein-DNA interactions, and other biomolecular interactions. It can be incorporated into peptides, nucleotides, and other biomolecules to investigate their binding partners and mechanisms of action.

    Medicine: The compound has potential applications in drug discovery and development, where it can be used to identify and validate drug targets. Its ability to form stable covalent bonds with biomolecules makes it a useful tool for studying the pharmacokinetics and pharmacodynamics of drug candidates.

    Industry: In industrial applications, the compound can be used in the development of new materials and coatings, where its unique reactivity can be harnessed to create functionalized surfaces and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can then insert into C-H, N-H, and other bonds in nearby biomolecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific biomolecules present in the reaction environment. The compound’s ability to form stable covalent bonds with a wide range of biomolecules makes it a versatile tool for studying molecular interactions and mechanisms of action.

Comparison with Similar Compounds

1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride can be compared with other diazirine derivatives and photoaffinity labels, such as:

    3-(trifluoromethyl)-3H-diazirine derivatives: These compounds also form reactive carbene intermediates upon UV irradiation and are used in similar applications. the presence of the trifluoromethyl group can affect the compound’s reactivity and specificity.

    Aryl diazirines: These compounds have an aromatic ring attached to the diazirine group, which can influence their photochemical properties and reactivity. They are often used in studies where specific interactions with aromatic residues are of interest.

    Alkyl diazirines: These compounds have alkyl groups attached to the diazirine ring, which can affect their solubility and reactivity. They are used in applications where non-polar interactions are important.

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool for studying a wide range of molecular interactions and mechanisms of action.

Properties

CAS No.

2731013-86-6

Molecular Formula

C5H12ClN3

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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